1-Bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene
CAS No.: 1417566-54-1
Cat. No.: VC2721975
Molecular Formula: C7H2BrCl3FNO3
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1417566-54-1 |
|---|---|
| Molecular Formula | C7H2BrCl3FNO3 |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | 1-bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene |
| Standard InChI | InChI=1S/C7H2BrCl3FNO3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H |
| Standard InChI Key | KVLMJQRLICLDKS-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1OC(Cl)(Cl)Cl)Br)F)[N+](=O)[O-] |
| Canonical SMILES | C1=C(C(=CC(=C1OC(Cl)(Cl)Cl)Br)F)[N+](=O)[O-] |
Introduction
Structural Features and Chemical Properties
Molecular Structure
1-Bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene possesses a benzene ring with four different substituents:
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Bromine at position 1
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Trichloromethoxy group (-OCCl₃) at position 2
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Nitro group (-NO₂) at position 4
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Fluorine at position 5
The molecular formula is C₇H₂BrClF₁NO₃, featuring a combination of electron-withdrawing groups that significantly influence its chemical behavior. The presence of multiple halogen atoms (Br, F, and three Cl atoms in the trichloromethoxy group) creates a highly electronegative environment around the aromatic ring.
Physical Properties
Based on comparable halogenated nitrobenzene compounds, the following physical properties can be predicted:
Spectroscopic Characteristics
Predicted spectroscopic properties for this compound would include:
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¹H NMR: Would show two aromatic proton signals (likely between δ 7.0-8.5 ppm) with complex coupling patterns due to fluorine coupling
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¹³C NMR: Would display seven carbon signals with characteristic splitting due to F and Cl interactions
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¹⁹F NMR: A single fluorine signal in the typical aromatic fluorine range (approximately δ -110 to -120 ppm)
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Mass spectrometry: Would show a characteristic isotope pattern due to bromine and three chlorine atoms
Comparative Analysis with Related Compounds
Structural Analogs in Literature
Several compounds structurally related to 1-Bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene appear in the scientific literature:
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1-Bromo-4-fluoro-2-nitro-5-(trifluoromethyl)benzene (CAS: 889459-13-6): Contains similar bromine, fluorine, and nitro groups but with a trifluoromethyl group instead of trichloromethoxy .
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2-Bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene (compound XVIII): Described as "a yellow liquid" in synthetic procedures with GC-MS data showing "m/z: 287, 268, 257, 241, 229" with characteristic isotope patterns for bromine-containing compounds .
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1-Bromo-4-nitro-2-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of trichloromethoxy, with similar positional substitution patterns .
Reactivity Comparison
The presence of both electron-withdrawing groups (nitro, halogens) creates distinct reactivity patterns:
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The nitro group strongly activates the aromatic ring toward nucleophilic aromatic substitution, particularly at positions ortho and para to it
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Bromine provides a reactive site for metal-catalyzed coupling reactions (e.g., Suzuki, Negishi)
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The trichloromethoxy group, like its trifluoromethoxy analog, would affect electronic distribution and potential metabolic stability
Synthetic Approaches and Methods
Bromination of Substituted Aromatics
A direct bromination approach similar to that described for 1-bromo-3-nitro-5-trifluoro-methyl-benzene could be adapted:
"Treating 1-nitro-3-trifluoro-methyl-benzene (X) with a brominating agent, preferably with 1,3-dibromo-5,5-dimeth-ylhydantoin (i.e., 1,3-dibromo-5,5-dimethyl-imidazolidine-2,4-dione), in the presence of a strong acid, preferably concentrated sulfuric acid, in an inert solvent, preferably dichloromethane, at a temperature of 25-40°C" .
Sequential Functionalization
A step-wise approach involving:
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Starting with a suitably substituted fluorobenzene
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Introduction of the nitro group via direct nitration
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Regioselective bromination
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Installation of the trichloromethoxy group
Critical Reaction Conditions
Based on synthesis methods for related compounds:
Analytical Characterization Techniques
Chromatographic Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) would be the preferred method for purity assessment and structural confirmation, similar to the approach used for compound XVIII described in the literature .
Spectroscopic Identification
NMR analysis protocols for similar compounds include:
"¹H NMR (400 MHz, CDCl3) δ 8.25 (d, J = 2.7 Hz, 1H), 7.67 (dd, J = 8.9, 2.6 Hz, 1H), 7.50 (d, J = 2.8 Hz, 1H), 7.20 (dd, J = 8.3, 2.9 Hz, 1H), 7.07 (d, J = 8.2 Hz, 1H), 6.84 (d, J = 8.8 Hz, 1H)" .
For halogenated aromatics, ¹⁹F NMR provides valuable structural confirmation, as seen in related compounds: "¹⁹F NMR (C6D6, 400 MHz): δ -111.0 ppm" .
| Hazard Category | Expected Classification | Precautionary Measures |
|---|---|---|
| Acute Toxicity | Harmful if swallowed (H302) | Avoid ingestion, wear appropriate PPE |
| Skin Irritation | Causes skin irritation (H315) | Use chemical-resistant gloves |
| Eye Irritation | Causes serious eye irritation (H319) | Use eye protection |
| STOT SE | May cause respiratory irritation (H335) | Use in well-ventilated area |
These classifications are inferred from the hazard statements for 1-Bromo-4-fluoro-2-nitro-5-(trifluoromethyl)benzene: "H302-H315-H319-H335" .
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